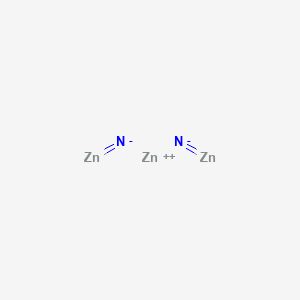

zinc;azanidylidenezinc

Description

Historical Perspectives on Group 12 Metal Nitrides

The study of metal nitrides, compounds of metals with nitrogen, has a rich history. britannica.com Nitrides can be broadly categorized as ionic, covalent, or interstitial, each exhibiting distinct properties. britannica.com Group 12 of the periodic table includes zinc, cadmium, and mercury. wikipedia.org While the nitrides of many transition metals have been extensively studied for their hardness and refractory nature, the nitrides of Group 12 elements have their own unique history. britannica.comwikipedia.org

The synthesis of zinc nitride was first reported in the early 20th century. researchgate.net Early investigations focused on fundamental synthesis methods, such as the thermal decomposition of zincamide or the reaction of zinc metal with ammonia (B1221849) at elevated temperatures. wikipedia.org These foundational studies laid the groundwork for future exploration of its properties and potential uses. In contrast to the more widely studied III-V semiconductors like gallium nitride (GaN) and indium nitride (InN), research into zinc nitride and other II-V semiconductors has been comparatively less extensive until more recently. aip.org

Contemporary Significance and Emerging Research Drivers for Zn3N2

In recent years, zinc nitride has experienced a surge in research interest, driven by its intriguing electronic and optical properties. aip.org Key characteristics that make Zn3N2 a significant material in contemporary research include its high electron mobility, tunable direct bandgap, and high electrical conductivity. researchgate.netrsc.org These properties position it as a valuable material for various applications in advanced electronic and optoelectronic devices. samaterials.com

A major driver for Zn3N2 research is its potential as a transparent conductor and its application in thin-film transistors (TFTs). rsc.org The combination of high carrier mobility and optical transparency in certain forms makes it a compelling alternative to more expensive materials. aip.org Furthermore, its narrow bandgap in some preparations makes it a candidate for use in solar cells and photodetectors. aip.orgacs.org The relative abundance and low cost of zinc and nitrogen are significant economic drivers for its adoption in large-scale industrial applications. aip.org

The following table summarizes some of the key properties of Zinc Nitride that are driving current research:

| Property | Reported Value/Range | Significance |

| Chemical Formula | Zn3N2 | Stoichiometric compound of zinc and nitrogen. sputtertargets.net |

| Appearance | Blue-gray solid/crystals | samaterials.comwikipedia.org |

| Crystal Structure | Cubic, anti-bixbyite | wikipedia.orgresearchgate.net |

| Density | 6.22 g/cm³ | samaterials.comwikipedia.org |

| Melting Point | Decomposes at ~700°C | samaterials.comwikipedia.org |

| Bandgap | 0.9–3.2 eV (subject of debate) | Tunable for different optoelectronic applications. aip.org |

| Electron Mobility | Up to 100 cm²/Vs | High mobility is beneficial for high-speed electronics. aip.org |

| Carrier Concentration | 10¹⁸–10²¹ cm⁻³ | High carrier concentration contributes to its conductivity. aip.org |

Multidisciplinary Research Horizons for Zinc Nitride Chemistry and Materials

The unique properties of zinc nitride have opened up a wide range of multidisciplinary research avenues, extending beyond traditional materials science and physics into chemistry, engineering, and environmental science.

Electronics and Optoelectronics: A primary focus of Zn3N2 research is in the development of electronic and optoelectronic devices. sputtertargets.net This includes its use in:

Thin-film transistors (TFTs): Its high electron mobility makes it suitable for the channel layer in TFTs. rsc.org

Solar cells: The narrow bandgap reported in some studies suggests its potential as an absorber layer in photovoltaic devices. aip.org

Light-emitting diodes (LEDs) and laser diodes: Its direct bandgap is advantageous for light-emitting applications. sputtertargets.net

Sensors: The electrical properties of zinc nitride make it a candidate for various sensing applications. samaterials.com

Catalysis: The surface reactivity of zinc nitride is being explored for catalytic applications. whiterose.ac.uk Its ability to react with molecules like oxygen and water indicates a potential for catalytic activity. whiterose.ac.uk Research is ongoing to harness this reactivity for various chemical transformations. Additionally, zinc nitride has been investigated as a component in catalysts for energy-related reactions, such as the conversion of CO2. rsc.orgrsc.org

Energy Storage: Zinc nitride is also being investigated for its potential role in energy storage systems. numberanalytics.com While research is still in the early stages, its properties could be beneficial for applications such as:

Electrodes in batteries: Metal nitrides, in general, are being explored as electrode materials in lithium-ion and sodium-ion batteries due to their high capacity and rate capability. numberanalytics.com Zinc nitride's reaction with lithium has been noted, suggesting potential for use in lithium-based battery systems. wikipedia.org

Zinc-based batteries: The development of rechargeable zinc-based batteries, such as zinc-nitrate batteries, is an active area of research, offering a potentially safer and more cost-effective alternative to lithium-ion batteries. azom.comrsc.orgpnas.orgnih.gov

The following table outlines the various synthesis methods for Zinc Nitride:

| Synthesis Method | Description |

| Thermal Decomposition | Decomposing zincamide (Zn(NH2)2) at temperatures above 200°C in an anaerobic environment. wikipedia.org |

| Direct Nitridation | Heating zinc metal to 600°C in a stream of ammonia gas. wikipedia.orgresearchgate.netresearchgate.net |

| Sputtering | DC or RF magnetron sputtering of a zinc target in a nitrogen plasma. researchgate.netaip.orgjos.ac.cn |

| Chemical Vapor Deposition (CVD) | Reaction of a zinc precursor, like diethylzinc (B1219324), with ammonia gas. wikipedia.orgaip.org |

| Molecular Beam Epitaxy (MBE) | Growth of high-quality, single-crystal thin films. aip.org |

| Atomic Layer Deposition (ALD) | Deposition of conformal thin films with precise thickness control. aip.orgrsc.org |

| Electrolysis | Electrolysis of a molten salt mixture containing Li3N with a zinc electrode. aip.org |

| Pulsed Laser Deposition (PLD) | Ablation of a zinc or zinc-containing target with a high-power laser. aip.org |

Structure

2D Structure

Properties

Molecular Formula |

N2Zn3 |

|---|---|

Molecular Weight |

224.2 g/mol |

IUPAC Name |

zinc;azanidylidenezinc |

InChI |

InChI=1S/2N.3Zn/q2*-1;;;+2 |

InChI Key |

AKJVMGQSGCSQBU-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[Zn].[N-]=[Zn].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Nitride Zn3n2

Thermolytic and Ammonolytic Synthesis Routes

Thermolytic and ammonolytic methods represent foundational approaches to producing zinc nitride, typically in powder form. These techniques rely on the thermal decomposition of precursors or the direct reaction of zinc with a nitrogen source at elevated temperatures.

Thermal Decomposition of Zinc Amide Precursors

One established method for synthesizing zinc nitride is through the thermal decomposition of zinc amide (Zn(NH2)2). wikipedia.orgd-nb.info This process involves heating the zinc amide precursor in an inert atmosphere at temperatures exceeding 200°C. wikipedia.org The decomposition reaction yields zinc nitride and ammonia (B1221849) as a byproduct. wikipedia.org The synthesis of high-purity zinc nitride via this route is crucial, as the quality of the precursor directly impacts the final product. gla.ac.uk

The reaction can be summarized as follows: 3Zn(NH2)2 → Zn3N2 + 4NH3 wikipedia.org

While effective, this method requires careful control of the reaction environment to prevent the formation of impurities, such as zinc oxide, which can arise from trace amounts of oxygen. gla.ac.uk

Direct Nitridation of Elemental Zinc under Ammonia Atmosphere

Direct nitridation, or ammonolysis, of elemental zinc is another widely employed technique for producing zinc nitride. daneshyari.comresearchgate.netepa.gov This method involves heating zinc powder or foil in a stream of ammonia gas at high temperatures, typically around 600°C. wikipedia.orgdaneshyari.comustb.edu.cn The reaction results in the formation of zinc nitride and hydrogen gas. wikipedia.org

The properties of the resulting zinc nitride powder, such as particle size and purity, can be influenced by reaction parameters like temperature, time, and ammonia flow rate. ustb.edu.cn For instance, studies have shown that the use of additives like glycerol (B35011) can help reduce surface zinc oxide on the initial zinc powder, leading to a higher yield of zinc nitride. ustb.edu.cn A competing reaction at these high temperatures is the decomposition of zinc nitride back into its elemental components, which tends to occur above 700°C. wikipedia.orgdaneshyari.com Rapid quenching after the reaction can significantly reduce the presence of impurities like zinc oxide. gla.ac.uk

Table 1: Comparison of Thermolytic and Ammonolytic Synthesis Parameters

| Method | Precursor | Temperature (°C) | Atmosphere | Byproducts | Key Findings |

|---|---|---|---|---|---|

| Thermal Decomposition | Zinc Amide (Zn(NH2)2) | >200 | Anaerobic/Inert | Ammonia (NH3) | A foundational method for producing Zn3N2 powder. wikipedia.orgd-nb.info |

| Direct Nitridation (Ammonolysis) | Elemental Zinc (Zn) | ~600 | Ammonia (NH3) | Hydrogen (H2) | Reaction parameters influence product purity and morphology. wikipedia.orgdaneshyari.comustb.edu.cn Rapid cooling minimizes ZnO impurities. gla.ac.uk |

Vapor-Phase Deposition Techniques for Zn3N2 Thin Film Fabrication

For applications in electronics and optoelectronics, zinc nitride is often required in the form of thin films. Vapor-phase deposition techniques are the primary methods for fabricating these films, offering precise control over thickness, composition, and crystal structure.

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. sputtertargets.net In the case of zinc nitride, a zinc-containing precursor and a nitrogen-containing precursor are introduced into a reaction chamber. wiley.comresearchgate.net

One common approach is Metal-Organic Chemical Vapor Deposition (MOCVD), where a metal-organic compound serves as the zinc source. wiley.comscirp.orgscirp.org For example, bis[bis(trimethylsilyl)amido]zinc has been used as a zinc precursor with ammonia as the nitrogen source to deposit cubic Zn3N2 films at substrate temperatures between 275 and 410 °C. wiley.comresearchgate.net Another study utilized the reaction of diethylzinc (B1219324) with ammonia at 225 °C. researchgate.netresearchgate.net The properties of the deposited films, such as crystallinity and growth rate, are highly dependent on the substrate temperature and the flow rates of the reactive gases. wiley.comresearchgate.net Atmospheric Pressure Chemical Vapor Deposition (AP-CVD) has also been used to prepare polycrystalline Zn3N2 films at temperatures ranging from 500 to 700°C. researchgate.net

Physical Vapor Deposition (PVD) and Sputtering Target Production for Zn3N2

Physical Vapor Deposition (PVD) encompasses a set of techniques where a material is vaporized from a solid source and deposited onto a substrate. sputtertargets.net Sputtering is a prominent PVD method used for depositing zinc nitride thin films. americanelements.comattelements.comaip.org This process involves bombarding a zinc or zinc nitride target with high-energy ions in a reactive nitrogen atmosphere. researchgate.netaip.org

The production of high-purity zinc nitride sputtering targets is a critical prerequisite for this technique. americanelements.comattelements.comstanfordmaterials.com These targets must possess high density and small average grain sizes to ensure the quality and consistency of the deposited films. americanelements.com The sputtering process allows for the deposition of ultra-high purity thin films onto a substrate. americanelements.com Both DC and RF magnetron sputtering have been successfully used to grow polycrystalline Zn3N2 films. researchgate.netresearchgate.netaip.org The properties of the resulting films can be tailored by controlling parameters such as the nitrogen concentration in the sputtering gas and the substrate temperature. aip.org

Table 2: Overview of Vapor-Phase Deposition Techniques for Zn3N2 Thin Films

| Technique | Zinc Source | Nitrogen Source | Typical Deposition Temperature (°C) | Key Characteristics |

|---|---|---|---|---|

| MOCVD | Bis[bis(trimethylsilyl)amido]zinc, Diethylzinc | Ammonia | 225 - 410 | Offers control over film morphology and growth rate through precursor choice and process parameters. wiley.comresearchgate.netresearchgate.net |

| AP-CVD | Not specified | Not specified | 500 - 700 | Produces polycrystalline films at atmospheric pressure. researchgate.net |

| Sputtering (PVD) | Zinc or Zinc Nitride Target | Nitrogen Gas | Room Temperature to 150 | Widely used for producing uniform thin films; film properties are dependent on sputtering conditions. researchgate.netamericanelements.comaip.org |

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative, lower-temperature route to synthesizing zinc nitride. researchgate.netresearchgate.net These techniques typically involve the electrolysis of a molten salt bath containing a lithium nitride (Li3N) and a zinc electrode. wikipedia.orgresearchgate.net By applying a specific potential, zinc nitride films can be formed on the zinc electrode. researchgate.net

Research has shown that by controlling the applied potential in a molten LiCl-KCl-Li3N system at 673 K, the composition of the resulting film can be controlled, yielding phases of Zn3N2 and LiZnN. researchgate.net A single phase of Zn3N2 was obtained by potentiostatic electrolysis of a zinc electrode at 1.6 V (vs. Li+/Li) in this molten salt system. researchgate.net This method avoids the use of hazardous gases and can be performed at significantly lower temperatures compared to thermal methods. researchgate.net

Controlled Synthesis of Zn3N2 Nanostructures and Architectures

The synthesis of zinc nitride (Zn3N2) with controlled morphology at the nanoscale is critical for harnessing its unique properties in various applications. Researchers have developed several methodologies to produce specific nanostructures, including nanowires, quantum dots, and hollow architectures. The precise control over synthesis parameters such as temperature, precursors, and catalysts allows for the tailoring of the dimensions and, consequently, the physical and chemical properties of the resulting nanomaterials.

A variety of synthesis techniques have been reported for creating Zn3N2, ranging from powder or film formation through the nitridation of zinc powder and sputtering methods to more advanced techniques like chemical vapor deposition, atomic layer deposition, and solution-based chemical reactions. researchgate.netresearchgate.net The choice of method directly influences the ability to control the growth and final architecture of the nanostructures.

Zn3N2 Nanowires

The fabrication of one-dimensional Zn3N2 nanowires has been successfully achieved through vapor-phase methods. A common approach involves the direct nitridation of zinc powder using ammonia (NH3) gas at elevated temperatures. researchgate.net In one such method, high-quality Zn3N2 nanowires were synthesized by reacting zinc powder with a continuous flow of NH3 gas (500 ml/min) at 600°C for 120 minutes. researchgate.netresearchgate.net X-ray diffraction (XRD) analysis confirmed that the resulting nanowires possess a cubic crystal structure with a lattice constant of approximately 0.9788 nm. researchgate.netresearchgate.net These nanowires exhibit a prominent ultraviolet (UV) emission peak around 385 nm (3.22 eV). researchgate.netacs.org

Another controlled synthesis route for Zn3N2 nanowires involves the reaction of zinc with ammonia, sometimes including hydrogen (H2), on a substrate coated with a catalyst, such as a thin layer of gold (Au) on sapphire (Al2O3). nih.gov This process, conducted at temperatures between 500°C and 600°C, yields nanowires with diameters ranging from 50 to 100 nm and lengths of many tens of micrometers. nih.gov These nanowires also exhibit a cubic crystal structure and have a large optical band gap of 3.2 eV. nih.gov The use of a catalyst and specific substrates provides a pathway to control the growth location and dimensions of the nanowires.

| Feature | Nitridation of Zn Powder | Catalytic Growth on Substrate |

| Precursors | Zinc Powder, Ammonia (NH3) | Zinc, Ammonia (NH3), Hydrogen (H2) |

| Temperature | 600°C researchgate.netresearchgate.net | 500°C - 600°C nih.gov |

| Catalyst | None researchgate.net | Gold (Au) nih.gov |

| Substrate | Not specified | Sapphire (Al2O3) nih.gov |

| Duration | 120 min researchgate.netresearchgate.net | Not specified |

| Resulting Diameter | Not specified | 50 - 100 nm nih.gov |

| Crystal Structure | Cubic researchgate.netresearchgate.net | Cubic nih.gov |

| Optical Band Gap | ~3.22 eV researchgate.netacs.org | 3.2 eV nih.gov |

Zn3N2 Quantum Dots (Colloidal Nanocrystals)

Solution-based chemical methods have been pivotal in producing Zn3N2 quantum dots (QDs), which are semiconductor nanocrystals whose optical and electronic properties are tunable with size due to quantum confinement effects. A widely cited method involves the reaction of an organometallic zinc precursor, diethylzinc, with ammonia in a high-boiling point solvent mixture. researchgate.netacs.orgwhiterose.ac.uk

In a typical synthesis, a mixture of 1-octadecene (B91540) and oleylamine (B85491) is heated to 225°C while ammonia gas is bubbled through it. acs.orgwhiterose.ac.uk Diethylzinc is then rapidly injected into the hot solution at set intervals. acs.org This process facilitates the nucleation and growth of Zn3N2 nanocrystals. A key aspect of this methodology is the ability to control the size of the quantum dots by adjusting the number of diethylzinc injections. acs.org This size control allows for the tuning of the optical band gap over a wide range, from 1.5 eV for larger dots (8.9 nm diameter) to 3.2 eV for smaller dots (2.7 nm diameter). acs.org These QDs, composed of non-toxic and earth-abundant elements, show high photoluminescence quantum yields, making them promising for applications like QD-LED displays. researchgate.netacs.org To address safety and scalability, continuous flow reactors have also been developed for the synthesis of Zn3N2 QDs, offering improved control and throughput. rsc.org

| Parameter | Value / Condition |

| Zinc Precursor | Diethylzinc researchgate.netacs.orgwhiterose.ac.uk |

| Nitrogen Source | Ammonia (NH3) gas researchgate.netacs.orgwhiterose.ac.uk |

| Solvents | 1-Octadecene, Oleylamine acs.orgwhiterose.ac.uk |

| Reaction Temperature | 225°C researchgate.netacs.org |

| Control Mechanism | Number of diethylzinc injections acs.org |

| Resulting Diameter | 2.7 nm - 8.9 nm acs.org |

| Tunable Band Gap | 1.5 eV - 3.2 eV acs.org |

Zn3N2 Hollow Architectures

The synthesis of more complex, three-dimensional architectures such as hollow microspheres has also been demonstrated. These structures are typically formed through a template-free nitridation reaction of zinc powder at atmospheric pressure. researchgate.net By heating zinc powder at an optimal temperature of 600°C for 120 minutes in an ammonia gas environment, novel microstructures with hollow interiors can be obtained. researchgate.netresearchgate.net

The resulting architectures are mostly spherical, with diameters in the range of 8–35 micrometers, and often feature an open mouth on their surface. researchgate.net Characterization using XRD confirms the cubic structure of the zinc nitride. researchgate.net The proposed growth mechanism for these hollow structures involves the initial formation of a zinc nitride shell on zinc particles, followed by the outward diffusion of the inner zinc core, leaving a hollow interior. These unique structures have shown strong near-band-edge UV emission. researchgate.net

| Parameter | Value / Condition |

| Starting Material | Zinc Powder researchgate.net |

| Nitrogen Source | Ammonia (NH3) gas researchgate.net |

| Method | Non-catalytic, template-free nitridation researchgate.net |

| Temperature | 600°C researchgate.net |

| Duration | 120 min researchgate.net |

| Resulting Morphology | Hollow spheres with open mouths researchgate.net |

| Diameter | 8 - 35 µm researchgate.net |

| Crystal Structure | Cubic researchgate.net |

Structural Elucidation and Crystal Chemistry of Zinc Nitride Zn3n2

Crystallographic Analysis of Bulk and Thin Film Zn₃N₂ Phases

The arrangement of atoms in both bulk and thin-film forms of zinc nitride has been a subject of extensive study. These investigations have revealed a primary crystal structure and the potential for other forms depending on synthesis conditions.

In its pure and most common form, zinc nitride crystallizes in the cubic anti-bixbyite structure. wikipedia.orgwhiterose.ac.ukhilarispublisher.comwikiwand.com This structure is named for its relationship to the mineral bixbyite (Mn₂O₃); it is crystallographically identical but with the cation and anion positions reversed. whiterose.ac.uk In the anti-bixbyite lattice of Zn₃N₂, the nitrogen atoms establish a cubic close-packed framework, and the zinc atoms occupy three-quarters of the available tetrahedral interstitial sites. rsc.orgwhiterose.ac.uk

The anti-bixbyite structure belongs to the cubic space group Ia-3 (No. 206). wikipedia.orgmaterialsproject.orgaps.org Experimental and theoretical calculations have determined the lattice constant to be approximately 9.76 Å to 9.78 Å. whiterose.ac.ukaps.orgacs.org This relatively large lattice constant has presented challenges in identifying suitable substrates for the epitaxial growth of single-crystal films. whiterose.ac.uk The theoretical density calculated from this structure is 6.46 g/cm³, which is close to experimentally measured values. whiterose.ac.ukmaterialsproject.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | wikipedia.orgmaterialsproject.org |

| Space Group | Ia-3 (No. 206) | wikipedia.orgmaterialsproject.orgaps.org |

| Lattice Constant (a) | ~9.77 Å | materialsproject.orgaps.orgacs.org |

| Formula Units per Cell (Z) | 16 (80 atoms total) | materialsproject.orgaps.org |

| Calculated Density | 6.46 g/cm³ | whiterose.ac.ukmaterialsproject.org |

While the cubic anti-bixbyite structure is the most stable and commonly reported phase for Zn₃N₂, the existence of other polymorphic forms, such as hexagonal structures, has been noted. sputtertargets.netresearchgate.net The ability of a material to exist in multiple crystal structures is known as polymorphism. researchgate.net The specific phase obtained often depends on the synthesis method and conditions, such as the nitrogen concentration during reactive sputtering. researchgate.net For instance, polycrystalline Zn₃N₂ thin films prepared by reactive RF magnetron sputtering form with a preferred orientation that is dependent on the N₂ concentration in the sputtering gases. researchgate.net However, the cubic form remains the most thoroughly characterized and understood polymorph. whiterose.ac.ukaip.orgnih.gov

Local Coordination Environments of Zinc and Nitrogen Atoms within Zn₃N₂ Lattices

The local arrangement of atoms, or coordination environment, dictates many of the material's electronic and physical properties. In Zn₃N₂, both zinc and nitrogen atoms have distinct and consistent coordination geometries.

Within the Zn₃N₂ lattice, the zinc(II) cation (Zn²⁺) is consistently found in a four-coordinate environment, bonded to four nitrogen atoms (N³⁻). materialsproject.orgaps.orgosti.gov This arrangement forms a ZnN₄ tetrahedron. osti.gov However, these tetrahedra are not perfectly regular but are described as distorted. materialsproject.orgosti.gov The distortion is evident in the range of Zn-N bond distances, which have been reported to span from approximately 1.99 Å to 2.27 Å. materialsproject.org The ZnN₄ tetrahedra share both corners and edges within the crystal lattice. materialsproject.orgosti.gov This tetrahedral coordination is a common feature for Zn(II) in various compounds. mdpi.comresearchgate.netacs.org

The nitride anions (N³⁻) in the anti-bixbyite structure occupy two crystallographically inequivalent sites, often designated by their Wyckoff positions, 8b and 24d. rsc.orgmaterialsproject.orgscispace.comresearchgate.net Despite being in different crystallographic positions, at both sites, each nitrogen atom is coordinated to six neighboring zinc atoms, forming NZn₆ octahedra. materialsproject.orgosti.govscispace.com These octahedra are also distorted and share corners and edges. materialsproject.org This octahedral coordination of nitrogen is considered unusual compared to the typical tetrahedral environments found in many other III-V semiconductors. rsc.orgscispace.com This unique coordination environment significantly influences the electronic band structure of the material. rsc.orgscispace.com

| Atom | Coordination Number | Geometry | Coordinating Atom | Bond Distance Range (Å) | Reference |

|---|---|---|---|---|---|

| Zn | 4 | Distorted Tetrahedral (ZnN₄) | N | 1.99 - 2.27 | materialsproject.orgaps.orgosti.gov |

| N (both sites) | 6 | Distorted Octahedral (NZn₆) | Zn | 1.99 - 2.27 | materialsproject.orgosti.govscispace.com |

Advanced Structural Probes and Imaging Techniques

A variety of advanced analytical techniques are employed to elucidate the complex structure of zinc nitride. X-ray Diffraction (XRD) is a fundamental tool used to identify the crystalline phase, confirming the presence of the cubic anti-bixbyite structure in both powder and thin-film samples. whiterose.ac.ukaip.orgresearchgate.net The preferred orientation of polycrystalline films can also be determined using XRD. researchgate.net

To probe the chemical bonding states and elemental composition, X-ray Photoelectron Spectroscopy (XPS) is utilized. researchgate.net For morphological and microstructural analysis of Zn₃N₂ films and nanostructures, techniques like Scanning Electron Microscopy (SEM) are employed. acs.org Furthermore, theoretical methods such as Density-Functional Theory (DFT) have become crucial for studying the electronic structure, predicting stable phases, and understanding the properties of materials like Zn₃N₂ at an atomic level. rsc.orgscispace.comresearchgate.net These computational studies complement experimental findings by providing insights into formation energies, band structures, and the nature of the coordination environments. aps.orgscispace.com

Single-Crystal and Powder X-ray Diffraction (PXRD) for Lattice Parameter Determination

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and lattice parameters of zinc nitride. Both single-crystal and powder XRD studies consistently confirm its cubic crystal structure. acs.orgresearchgate.net The space group for this structure is identified as Ia-3 (No. 206). acs.org

The lattice constant, a, has been reported with slight variations depending on the synthesis method and sample form (thin film, powder, or nanocrystal). For instance, synthesis via a nitridation reaction of zinc powder with ammonia (B1221849) gas yielded a lattice constant of a = 9.788 Å. researchgate.net Other studies have reported values such as a = 9.78(1) Å, a = 0.9788 nm, and a refined value of 9.7691(1) Å from neutron diffraction data. acs.orgacs.orgulisboa.pt Theoretical calculations have also provided lattice parameters, with one report citing a = 8.539 Å. materialsproject.org The most frequently observed diffraction peaks in PXRD patterns for polycrystalline films correspond to the (321) and (400) Miller planes. ulisboa.ptnih.gov Specifically, the peak for the (321) plane is often seen around a 2θ angle of 34.4°-34.6°, while the (400) peak appears near 36.8°. ulisboa.ptnih.gov The crystalline orientation can be strongly influenced by deposition conditions, such as substrate temperature. aip.org

Table 1: Reported Lattice Parameters for Zinc Nitride (Zn3N2)

| Method/Source | Lattice Constant (a) | Space Group | Miller Planes (Observed Peaks) | Citation |

|---|---|---|---|---|

| XRD (Polycrystalline) | 9.788 Å | Cubic | (321), (442) | researchgate.net |

| XRD (Thin Film) | 9.78(1) Å | Cubic (anti-bixbyite) | (321), (400) | ulisboa.pt |

| Neutron Diffraction | 9.7691(1) Å | Ia-3 | - | acs.org |

| XRD (Thin Film) | 0.978 nm | Cubic | - | d-nb.info |

| Theoretical Calculation | 8.539 Å | Ia-3 | - | materialsproject.org |

Electron Microscopy for Microstructural and Nanoscale Analysis (e.g., SEM, TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for analyzing the morphology, microstructure, and nanoscale features of zinc nitride.

SEM analysis reveals a wide range of microstructures depending on the synthesis route. These include hollow spheres, nanowires, and nanoneedles. whiterose.ac.uk For thin films, SEM images show surface morphology, which can range from discontinuously distributed sub-micrometer crystallites to compact and uniform grains. ulisboa.ptaip.org The grain size in thin films can be influenced by deposition parameters; for example, in one study, the grain size increased from 26.5 nm to 33.6 nm as the substrate temperature rose from 100°C to 200°C, then decreased at higher temperatures. researchgate.net Cross-sectional SEM can be used to observe the in-depth transformation of Zn3N2 layers, for instance, during oxidation into zinc oxide. acs.org

TEM is crucial for the characterization of Zn3N2 at the nanoscale. It has been used to confirm the formation of Zn3N2 nanocrystals and to determine their size and shape. researchgate.net Studies have reported the synthesis of nanoparticles with diameters ranging from 2-7 nm and hexagonal-shaped particles with an average size of around 25 nm. whiterose.ac.uksci-hub.se High-resolution TEM (HRTEM) observations have further confirmed the spherical shell structure of some Zn3N2 materials. acs.org

Table 2: Microstructural and Nanoscale Features of Zn3N2 from Electron Microscopy

| Technique | Observed Feature | Typical Dimensions | Synthesis Method | Citation |

|---|---|---|---|---|

| SEM | Hollow Sphere Microstructures | Micrometer scale | Chemical Vapor Deposition (CVD) | whiterose.ac.uk |

| SEM | Nanowires and Nanoneedles | Nanometer scale | Chemical Vapor Deposition (CVD) | whiterose.ac.uk |

| SEM | Grain-like surface morphology | 13-16 nm (grain size) | RF Magnetron Sputtering | d-nb.info |

| TEM | Nanoparticles | 2-7 nm (diameter) | Solution-based | whiterose.ac.uk |

| TEM | Hexagonal Shaped Nanoparticles | ~25 nm (average size) | Chemical Method | sci-hub.se |

Neutron Scattering for Light Atom Localization

While X-ray diffraction is highly effective for determining the positions of heavier atoms like zinc, neutron scattering is particularly advantageous for accurately localizing light atoms such as nitrogen within a crystal lattice. In the case of Zn3N2, neutron diffraction has been instrumental in refining the anti-bixbyite crystal structure. gla.ac.uk

A key study refined the structure of Zn3N2 using neutron time-of-flight powder diffraction data. This work confirmed the anti-bixbyite structure, where zinc atoms are situated in tetrahedral holes within an approximately cubic close-packed array of nitrogen atoms. gla.ac.uk Crucially, the neutron scattering data verified the presence of two distinct nitrogen sites, N(1) and N(2), within the lattice. gla.ac.ukresearchgate.net Further analysis of neutron diffraction data has suggested that the N(1) site may exhibit a lower site occupancy than the N(2) site in certain samples, which could correlate with observed variations in electronic properties. aps.org

Spectroscopic Fingerprinting for Structural Confirmation

Spectroscopic techniques provide a "fingerprint" of a compound by probing its vibrational modes and chemical bonds, offering powerful confirmation of its structure and composition.

Raman Spectroscopy for Vibrational Mode Identification

Raman spectroscopy is used to identify the characteristic vibrational modes of Zn3N2. For Tb-doped Zn3N2 films, Raman spectra have shown two primary Raman-active phonon modes located at approximately 258 cm⁻¹ and 565 cm⁻¹. aip.orgaip.org Other studies on Zn3N2 nanoparticles have identified local vibrational modes associated with nitrogen at 288, 648, and 771 cm⁻¹. sci-hub.se The absence of characteristic peaks for wurtzite ZnO (e.g., at ~101 cm⁻¹ and ~437 cm⁻¹) in pure samples helps to confirm the formation of the nitride phase rather than the oxide. aip.org

Table 3: Reported Raman Peaks for Zinc Nitride (Zn3N2)

| Sample Type | Raman Peak Positions (cm⁻¹) | Assignment | Citation |

|---|---|---|---|

| Tb-doped Zn3N2 Film | 258, 565 | Raman-active phonon modes | aip.orgaip.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the infrared absorption of a material, which is directly related to its chemical bonds. For zinc nitride, FTIR is used to confirm the presence of the fundamental Zn-N bond. This bond is identified by a characteristic absorption peak in the far-infrared region. sci-hub.se

Studies have reported a peak at approximately 476 cm⁻¹ in the FTIR spectrum of Zn3N2, which is attributed to the Zn-N bond. sci-hub.se FTIR is also a valuable tool for monitoring chemical transformations. For example, it has been employed to study the thermal decomposition of zinc nitride powder in air, where the evolution of spectra is consistent with a two-step oxidation process leading to the formation of zinc oxide. researchgate.netiphy.ac.cn Infrared reflection measurements have also been used to deduce properties like the electron effective mass from the plasma frequency. aip.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Zinc Nitride | Zn3N2 |

| zinc;azanidylidenezinc | Zn3N2 |

| Zinc Oxide | ZnO |

| Manganese(III) Oxide | Mn2O3 |

Electronic Structure, Band Theory, and Optical Properties of Zinc Nitride Zn3n2

Bandgap Determination and Semiconducting Behavior of Zn3N2 Materials

Zinc nitride (Zn3N2) is a semiconductor material belonging to the II-V group that has garnered significant research interest for its potential in optoelectronic devices, solar cells, and thin-film transistors. aps.orgacs.org A key parameter governing its semiconducting behavior is its bandgap, which has been a subject of considerable debate in the scientific community. Experimental reports show a wide scatter of bandgap values for as-grown Zn3N2, ranging from as low as 0.85 eV to as high as 3.2 eV. aps.orgCurrent time information in Monterrey, MX. This large variation is often attributed to several factors, including the Burstein-Moss effect due to high carrier concentrations, the presence of native defects, and unintentional oxygen incorporation during synthesis. aps.orgaps.org

Theoretical studies, particularly those employing first-principles calculations, have been instrumental in providing a more intrinsic value for the bandgap. These studies consistently predict that Zn3N2 has a direct bandgap at the Γ point of the Brillouin zone. aps.orgresearchgate.net Calculations using the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, which is known to provide more accurate bandgap predictions for nitrides, estimate the fundamental bandgap of pristine Zn3N2 to be approximately 0.84 eV. aps.orgCurrent time information in Monterrey, MX. Other theoretical approaches predict a bandgap in the range of 0.9 to 1.2 eV. utoledo.eduacs.orgresearchgate.net

The semiconducting nature of Zn3N2 is typically n-type, with high carrier concentrations often observed in the range of 10¹⁸ to 10²¹ cm⁻³. aps.orgacs.org This high electron density is largely attributed to native point defects, such as nitrogen vacancies. aps.orgwhiterose.ac.uk Despite the high carrier concentration, which can sometimes lead to degenerate semiconductor behavior, Zn3N2 films have been reported to exhibit high electron mobility. aps.orgacs.org

The optical properties of Zn3N2 are closely linked to its electronic band structure. The direct bandgap nature suggests strong light absorption capabilities. acs.org However, the observed optical bandgap can be significantly influenced by the aforementioned factors. For instance, in quantum dots of Zn3N2, the optical bandgap has been shown to be tunable from 1.5 to 3.2 eV as the dot diameter decreases, a clear manifestation of quantum confinement effects. aps.orgnottingham.ac.uk

| Method | Bandgap Value (eV) | Bandgap Type | Reference |

|---|---|---|---|

| Experimental (Thin Films) | 0.85 - 3.2 | Direct/Indirect | aps.orgCurrent time information in Monterrey, MX.researchgate.net |

| Experimental (Quantum Dots) | 1.5 - 3.2 | Direct | aps.orgnottingham.ac.uk |

| Theoretical (HSE06) | 0.84 | Direct | aps.orgCurrent time information in Monterrey, MX. |

| Theoretical (DFT-GGA/LDA) | No bandgap (underestimation) | Direct | researchgate.net |

| Theoretical (DFT - various functionals) | 0.9 - 1.2 | Direct | utoledo.eduacs.orgresearchgate.net |

| Experimental (Photoluminescence) | 2.33 - 2.70 | Indirect | rsc.org |

| Experimental (Diffuse Reflectance) | 1.12 | Direct | caltech.edu |

First-Principles Computational Studies on Electronic Band Structure

First-principles computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the electronic properties of Zn3N2. researchgate.netutoledo.eduacs.org

Density Functional Theory (DFT) Applications for Electronic Property Prediction

DFT calculations have been widely employed to predict the electronic band structure and density of states (DOS) of Zn3N2. researchgate.netutoledo.edu These studies have been crucial in resolving some of the ambiguities arising from experimental data. A key finding from DFT is the confirmation that Zn3N2 is a direct bandgap semiconductor, with both the valence band maximum (VBM) and the conduction band minimum (CBM) located at the Γ point in the Brillouin zone. aps.orgresearchgate.net

The choice of the exchange-correlation functional within DFT is critical for accurate bandgap prediction. While simpler approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) often underestimate the bandgap of semiconductors, sometimes predicting a metallic character for Zn3N2, more advanced hybrid functionals like HSE06 have shown better agreement with experimental trends for nitrides. researchgate.netutoledo.edusputtertargets.net For instance, HSE06 calculations predict a fundamental bandgap of around 0.84 eV for pristine Zn3N2. aps.orgCurrent time information in Monterrey, MX.

DFT is also used to calculate other important electronic properties such as effective masses of charge carriers. The small electron effective masses calculated from the band structure contribute to the high electron mobility observed in Zn3N2. scispace.com

Analysis of Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO)

In the context of bulk crystalline solids like Zn3N2, the concepts of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analogous to the Valence Band Maximum (VBM) and Conduction Band Minimum (CBM), respectively. The energy difference between the VBM and CBM represents the electronic bandgap.

Analysis of the partial density of states (PDOS) from DFT calculations reveals the orbital contributions to the band edges. aps.orgsputtertargets.net The VBM of Zn3N2 is primarily composed of N 2p orbitals, with some contribution from Zn 3d orbitals. Current time information in Monterrey, MX.sputtertargets.net The CBM is mainly derived from Zn 4s orbitals. sputtertargets.net This orbital composition is a key determinant of the electronic and optical properties of the material. The strong hybridization between Zn 3d and N 2p states in the valence band is expected to reduce the hole effective mass. Current time information in Monterrey, MX.

Global Reactivity Descriptors and Charge Distribution

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, are concepts derived from conceptual DFT and are more commonly applied to molecules. However, they can be qualitatively related to the electronic structure of solid-state materials. For instance, the bandgap can be related to the chemical hardness of the material; a smaller bandgap implies lower hardness and higher reactivity.

Charge distribution analysis in Zn3N2, often visualized through electron density plots, shows the nature of chemical bonding. researchgate.net The bonding in Zn3N2 has a significant ionic character, arising from the charge transfer from zinc to nitrogen atoms. researchgate.net The crystal structure of Zn3N2 is the cubic anti-bixbyite type (space group Ia-3), where each nitrogen atom is coordinated to six zinc atoms, and each zinc atom is coordinated to four nitrogen atoms. Current time information in Monterrey, MX.sci-hub.se This coordination environment influences the charge distribution and the electronic structure.

Photophysical Properties and Light-Matter Interactions in Zn3N2

The photophysical properties of Zn3N2 are a direct consequence of its electronic structure. Being a direct bandgap semiconductor, Zn3N2 is expected to exhibit efficient light absorption and emission processes. Photoluminescence (PL) studies have been conducted on Zn3N2, with emission peaks observed at various energies, often corresponding to near-band-edge transitions as well as defect-related emissions. acs.orgrsc.orgcaltech.edu

In some studies, PL emission peaks have been observed at energies significantly different from the theoretically predicted intrinsic bandgap, which is often attributed to the presence of defect states within the bandgap or to quantum confinement effects in nanostructured materials. aps.orgrsc.org For example, in Zn3N2 quantum dots, the emission energy is size-tunable, which is a hallmark of quantum confinement. aps.orgnottingham.ac.uk

The interaction of light with Zn3N2 involves the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs (excitons). The dynamics of these charge carriers, including their recombination, are crucial for the performance of optoelectronic devices. Ultrafast spectroscopic techniques have been used to study the charge dynamics in Zn3N2 quantum dots, revealing information about single exciton (B1674681) lifetimes and Auger recombination processes. aps.org

Defect Chemistry and Doping Effects on Electronic Properties

The electronic properties of Zn3N2 are highly sensitive to the presence of native point defects and extrinsic dopants. The typically observed n-type conductivity and high carrier concentration in as-grown Zn3N2 are primarily attributed to the formation of nitrogen vacancies (VN), which act as shallow donors. aps.orgwhiterose.ac.uk

First-principles calculations of defect formation energies have been performed to understand the stability of various native defects, including zinc vacancies (VZn), nitrogen vacancies (VN), zinc interstitials (Zni), and nitrogen interstitials (Ni). aps.orgutoledo.edu The formation energies of these defects depend on the chemical potentials of zinc and nitrogen, which are in turn influenced by the growth conditions. utoledo.edu

Doping with other elements can be used to modify the electronic properties of Zn3N2. For instance, doping with copper family elements (Cu, Ag, Au) has been computationally investigated as a potential route to achieve p-type conductivity. researchgate.netutoledo.edu These studies suggest that these elements preferentially substitute on nitrogen sites and that copper is a promising candidate for a p-type dopant. researchgate.netutoledo.edu

Unintentional doping, particularly with oxygen and hydrogen, also plays a significant role. Current time information in Monterrey, MX. Oxygen substituting for nitrogen (ON) and interstitial hydrogen (Hi) are thought to be major contributors to the n-type conductivity and the Burstein-Moss shift observed in many Zn3N2 samples. Current time information in Monterrey, MX. However, acceptor-like zinc vacancies can cause Fermi-level pinning, limiting the maximum achievable optical gap due to the Burstein-Moss effect. Current time information in Monterrey, MX.

| Defect Type | Charge State | Formation Energy Trend | Reference |

|---|---|---|---|

| Nitrogen Vacancy (VN) | Donor | Low formation energy, contributes to n-type conductivity | aps.orgutoledo.edu |

| Zinc Vacancy (VZn) | Acceptor | Higher formation energy in n-type conditions | aps.orgutoledo.edu |

| Zinc Interstitial (Zni) | Donor | Formation energy depends on growth conditions | utoledo.edu |

| Nitrogen Interstitial (Ni) | Acceptor | Higher formation energy | utoledo.edu |

| Oxygen on Nitrogen site (ON) | Donor | Contributes to n-type conductivity | Current time information in Monterrey, MX. |

| Hydrogen Interstitial (Hi) | Donor | Contributes to n-type conductivity | Current time information in Monterrey, MX. |

Reactivity and Chemical Transformations of Zinc Nitride Zn3n2

Hydrolytic Stability and Reaction Mechanisms with Water

Zn3N2 + 3H2O → 3ZnO + 2NH3

This reactivity with atmospheric moisture means that Zn3N2 is unstable when exposed to open air, particularly at elevated temperatures. researchgate.netwhiterose.ac.uk The surface of zinc nitride readily reacts with water molecules, which is a significant consideration for its practical applications. whiterose.ac.uk The hydrolytic instability is a key factor that can lead to the degradation of the material and must be accounted for in its handling and use. aip.org For instance, thin films of Zn3N2 have been observed to convert to a ZnO-based structure after several weeks of exposure to ambient air. aip.org

The mechanism of hydrolysis involves the nucleophilic attack of water molecules on the zinc centers, followed by proton transfer to the nitride ions, ultimately leading to the cleavage of the Zn-N bonds and the formation of the more thermodynamically stable zinc oxide and ammonia (B1221849). While detailed mechanistic studies on Zn3N2 hydrolysis are not extensively reported, the general behavior is consistent with the high affinity of zinc for oxygen and the basicity of the nitride ion.

Reactions with Alkali Metals and Intercalation Chemistry (e.g., Lithium Insertion)

Zinc nitride demonstrates notable reactivity with alkali metals, particularly lithium, which is of significant interest for electrochemical applications such as batteries. The interaction involves an insertion or intercalation process where the alkali metal atoms are incorporated into the Zn3N2 crystal structure. wikipedia.org

The reaction of zinc nitride with lithium, typically within an electrochemical cell, is an irreversible conversion process. wikipedia.org The initial reaction transforms Zn3N2 into a composite of lithium-zinc alloy (LiZn) and a beta-lithium nitride (β-Li3N) matrix. wikipedia.orgresearchgate.net This can be represented by the following reaction:

Zn3N2 + 9Li → 3LiZn + 2β-Li3N

These products, LiZn and β-Li3N, can then undergo further reversible electrochemical reactions. Specifically, they can be converted to lithium zinc nitride (LiZnN) and metallic zinc. wikipedia.org The formation of LiZnN during the initial cycle is identified as the primary cause of irreversible capacity loss. researchgate.net However, the subsequent conversion of β-Li3N and LiZn to LiZnN is found to be reversible. researchgate.net

This intercalation chemistry highlights the potential of zinc nitride as an anode material in lithium-ion batteries, although challenges such as poor cycle life, attributed to the mechanical stress of the Li-Zn alloying reaction, need to be addressed. researchgate.net

Thermal Decomposition Pathways and Kinetics of Zn3N2

The thermal stability of zinc nitride is limited. It decomposes at elevated temperatures. In an inert atmosphere or under vacuum, Zn3N2 decomposes into its elemental constituents, zinc and nitrogen, at temperatures around 700 °C. wikipedia.org

Zn3N2(s) → 3Zn(g) + N2(g)

The synthesis of Zn3N2 itself is often a balance between its formation and decomposition. For example, it can be formed by heating zinc in a stream of ammonia at 600 °C, but at this same temperature, a competing decomposition reaction can occur. wikipedia.org

In the presence of air, the thermal decomposition behavior is more complex, involving oxidation. Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that the thermal oxidation of zinc nitride powder in air follows a two-step reaction model. researchgate.net

Step 1 (200-500 °C): A compact layer of zinc oxide (ZnO) or a zinc oxynitride (ZnxOyNz) begins to form on the surface of the zinc nitride powder. This layer can act as a passivation layer, preventing further oxidation of the interior of the powder. researchgate.net

Step 2 (>500 °C): Rapid thermal oxidation occurs in the interior of the powder. researchgate.net By 750 °C, all the zinc nitride is converted to zinc oxide. researchgate.net

The kinetics of the decomposition are influenced by factors such as temperature, atmosphere, and the physical properties of the Zn3N2 material (e.g., powder vs. thin film). researchgate.net

Surface Chemistry and Adsorption Phenomena of Zn3N2 Materials

The surface of zinc nitride is chemically active and plays a crucial role in its interactions with the environment. whiterose.ac.uk The presence of unbalanced forces on the surface of solids like Zn3N2 leads to a tendency to attract and retain molecules from the surrounding gas or liquid phase, a phenomenon known as adsorption. wordpress.com

Adsorption can be broadly categorized into two types:

Physical Adsorption (Physisorption): This involves weak van der Waals forces between the adsorbate (the substance being adsorbed) and the adsorbent (the surface). It is typically a reversible process. iitk.ac.in

Chemical Adsorption (Chemisorption): This involves the formation of chemical bonds between the adsorbate and the adsorbent, resulting in a stronger and often irreversible interaction. iitk.ac.in

The surface of Zn3N2 readily reacts with oxygen and water molecules, which is an indication of its potential as a catalyst. whiterose.ac.uk While these specific reactions are often undesirable as they lead to the conversion of the material, they demonstrate the surface's reactivity. whiterose.ac.uk The adsorption of gases on the Zn3N2 surface is influenced by factors such as the surface area of the adsorbent, temperature, and pressure. iitk.ac.in

The surface chemistry of Zn3N2 is also relevant in its use as a precursor for other materials. For example, p-type ZnO layers can be prepared by the thermal oxidation of Zn3N2. researchgate.net The surface oxidation of Zn3N2 nanowires is expected to form a Zn3N2/ZnO core-shell structure. nih.gov

Redox Chemistry and Electrochemical Behavior

Zinc nitride exhibits interesting redox chemistry, particularly in the context of its electrochemical applications. It can react reversibly with lithium in an electrochemical cell, demonstrating a significant reduction capacity. researchgate.net The initial reduction of Zn3N2 by lithium leads to the formation of LiZn and β-Li3N, as discussed in the section on reactions with alkali metals. researchgate.net

The electrochemical behavior of Zn3N2 as an anode material shows an initial large capacity, with a portion of this capacity being reversible in subsequent cycles. researchgate.net The voltage profile of a Zn3N2 electrode versus lithium shows the characteristic plateaus corresponding to the conversion reactions. researchgate.net

The redox chemistry is not limited to reactions with lithium. The ability of the constituent elements to exist in different oxidation states is fundamental to its properties. In the Zn3N2 lattice, zinc is in the +2 oxidation state and nitrogen is in the -3 state. wikipedia.org The redox properties are also at the heart of its potential use in combination with other metals. For instance, in the zinc molybdenum nitride system (Zn-Mo-N), molybdenum can change its oxidation state, which enables the formation of stable ternary compounds. acs.org

Advanced Technological Applications of Zinc Nitride Zn3n2

Optoelectronic Devices and Components

Zinc nitride is a promising material for various optoelectronic applications due to its direct bandgap, high electron mobility, and strong optical absorption. sputtertargets.netrsc.orgaip.org These properties make it suitable for devices that convert light to electricity or vice-versa.

The direct bandgap of zinc nitride makes it an attractive material for light-emitting applications such as LEDs and laser diodes. sputtertargets.netstackexchange.com In principle, its tunable bandgap, which can be altered by quantum confinement in nanocrystals, allows for the potential to create light emission across the visible spectrum. acs.org Research into zinc nitride colloidal quantum dots has shown that the optical band gap can be tuned from 1.5 to 3.2 eV by decreasing the dot diameter. acs.org

However, the development of efficient homojunction Zn3N2 LEDs faces a significant hurdle: the difficulty in achieving effective p-type doping. stackexchange.com Like many oxide and nitride semiconductors, zinc nitride is naturally n-type. stackexchange.com Without the ability to create a stable p-n junction from the same material, the fabrication of traditional LEDs is challenging. stackexchange.com

Current research is exploring alternative device structures. One approach involves using zinc nitride as a precursor material to create p-type zinc oxide (ZnO), which could then be used to form a p-ZnO/n-ZnO homojunction LED. stackexchange.com Another strategy is the development of hybrid devices, for example, by combining n-type ZnO with p-type gallium nitride (GaN) to create heterojunction LEDs. laserfocusworld.comspiedigitallibrary.org While not directly using Zn3N2 in the active layer, this research highlights the role of related zinc compounds in advancing LED technology. Similarly, nitride-based semiconductors are central to the development of blue and UV laser diodes. optica.orgoptica.orgnih.govfindlight.net

Zinc nitride is considered a promising candidate for thin-film solar cell applications. samaterials.comwhiterose.ac.uksamaterials.co.uk Its suitability stems from a combination of favorable properties, including a narrow direct bandgap and a high absorption coefficient, which are ideal for absorber layers in photovoltaic devices. whiterose.ac.ukresearchgate.net The material's composition of earth-abundant elements also makes it a cost-effective and sustainable option for large-scale solar energy harvesting. rsc.org

The intrinsic bandgap of zinc nitride is reported to be in the range of 1.31 to 1.48 eV, which is well-matched to the solar spectrum for efficient energy conversion. acs.org Theoretical studies and experimental work on thin films suggest that Zn3N2 could be a key component in future photovoltaic technologies. whiterose.ac.ukresearchgate.net However, challenges remain in fabricating complex devices and controlling material properties to achieve high-efficiency solar cells. whiterose.ac.uk

Research is also being conducted on related ternary nitride semiconductors, such as zinc tin nitride (ZnSnN2) and zinc titanium nitride (ZnTiN2), for photovoltaic and photoelectrochemical applications. researchgate.netacs.org These materials, which share structural and electronic similarities with Zn3N2, offer further opportunities to tune properties for optimal solar energy conversion. acs.org

Semiconductor Technology and Device Fabrication

Zinc nitride's excellent electrical properties, particularly its high electron mobility, make it a strong candidate for applications in semiconductor technology beyond optoelectronics. aip.orgaip.org It has been investigated as a channel layer material in thin-film transistors (TFTs), which are fundamental components of modern electronics like displays and sensors. aip.orgaip.orgscispace.com

Researchers have reported Hall mobility values for zinc nitride thin films as high as 100 cm²/Vs, which is a significant advantage over amorphous silicon, the current standard for many TFT applications. aip.orgscispace.com This high mobility, coupled with its high conductivity and low-cost processing, positions Zn3N2 as a potential replacement for silicon in certain applications. aip.orgaip.org

The fabrication of Zn3N2-based TFTs has been demonstrated using techniques like radio-frequency magnetron sputtering. aip.orgaip.orgscispace.com These devices have shown promising performance, including the ability to operate as normally-off transistors and exhibit enhanced output characteristics under illumination. aip.orgscispace.com To improve stability, a thin layer of zinc oxide is often used to cap the zinc nitride channel layer, preventing its oxidation when exposed to ambient air. aip.orgaip.org The development of flexible Zn3N2 TFTs on substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) further expands its potential for use in next-generation flexible electronics. scispace.com

Table 1: Electrical and Optical Properties of Zinc Nitride (Zn3N2)

| Property | Value/Range | Source(s) |

| Bandgap | 1.0 - 3.2 eV | rsc.orgaip.orgwikipedia.org |

| Electron Mobility | ~100-156 cm²/Vs | rsc.orgaip.orgaip.org |

| Carrier Concentration | 3.2 x 10¹⁸ - 10²⁰ cm⁻³ | rsc.orgaip.org |

| Resistivity | ~10⁻³ Ω·cm | aip.org |

| Crystal Structure | Anti-bixbyite, cubic | wikipedia.org |

High-Temperature and Wear-Resistant Coatings

The intrinsic properties of nitride materials, such as high hardness and chemical stability, make them excellent candidates for protective coatings. scispace.com Zinc nitride, with its thermal stability and durability, is being explored for use in high-temperature and wear-resistant applications. samaterials.comsputtertargets.net These coatings are designed to protect underlying materials from degradation caused by friction, heat, and harsh environments, thereby extending the lifespan and improving the performance of components. ep-coatings.comisofluxinc.com

While research specifically detailing the performance of pure Zn3N2 as a wear-resistant coating is emerging, the broader class of nitride coatings is well-established in this field. scispace.comep-coatings.com The application process for such coatings often involves high-temperature deposition techniques. ep-coatings.com Zinc-based coatings, in general, are also known for their corrosion resistance. zincrichcoatings-zinker.com The combination of hardness from the nitride component and the protective nature of zinc suggests that Zn3N2 thin films could offer a robust solution for protecting metal surfaces. samaterials.comresearchgate.net

Energy Conversion and Storage Systems

Recent innovations have demonstrated the potential of zinc-based nitride systems in energy conversion and storage. A notable example is the development of a zinc-nitrite (Zn-NO2⁻) battery. rsc.org This system functions as an energy-output electrocatalytic system that can simultaneously generate electricity, produce ammonia (B1221849) (NH3), and degrade toxic nitrite (B80452) ions from wastewater. rsc.org

In this battery, a carbon-doped cobalt oxide nanotube catalyst is used for the nitrite reduction reaction. rsc.org The system exhibits a power density of 6.03 mW cm⁻² and achieves a high Faradaic efficiency of 95.1% for ammonia production. rsc.org This dual-functionality of providing a sustainable energy supply while also synthesizing a valuable chemical like ammonia from a pollutant represents a novel approach to energy and environmental technology. rsc.org

Environmental Catalysis and Decontamination Technologies (e.g., Water Treatment)

Zinc-based nitride and oxide-nitride composite materials are showing promise in environmental remediation, particularly in the photocatalytic degradation of pollutants in water. nih.govmostwiedzy.pl Heterogeneous photocatalysis is an attractive technology for water treatment due to its efficiency and eco-friendliness. nih.gov

Composites of zinc oxide and graphitic carbon nitride (ZnO-g-C3N4) have been developed as effective photocatalysts. nih.govresearchgate.net The combination of these materials can enhance visible-light absorption and promote the separation of charge carriers, which are crucial steps for efficient photocatalytic activity. nih.govresearchgate.net These composites have been successfully used to break down organic pollutants, such as dyes, in wastewater. nih.govresearchgate.netresearchgate.net

Furthermore, the electrocatalytic system of the Zn-NO2⁻ battery provides a direct application in water decontamination by converting harmful nitrite ions into valuable ammonia. rsc.org This technology offers a pathway to not only remediate contaminated water but also to recover resources in a process that generates energy. rsc.org

Table 2: Summary of Zinc Nitride Applications and Key Performance Metrics

| Application Area | Specific Use | Key Metric/Finding | Source(s) |

| Optoelectronics | Thin-Film Transistors (TFTs) | Electron mobility of ~100 cm²/Vs | aip.orgscispace.com |

| Solar Cells | Potential as an absorber layer due to ~1.4 eV direct bandgap | acs.orgwhiterose.ac.uk | |

| Energy Systems | Zn-NO2⁻ Battery | Power density of 6.03 mW cm⁻² | rsc.org |

| Environmental | Water Decontamination | 95.1% Faradaic efficiency for NH3 production from nitrite | rsc.org |

| Photocatalysis (ZnO/g-C3N4) | Enhanced degradation of organic pollutants | nih.govresearchgate.net |

Nuclear Energy Applications (e.g., Fission Reactor Components)

The application of zinc nitride (Zn₃N₂) in the nuclear energy sector, particularly for components within fission reactors, is a largely theoretical and unexplored field. Unlike more established materials such as zirconium alloys, stainless steels, or other ceramic compounds like boron carbide and silicon carbide, zinc nitride does not have a significant history of research or use in this domain. However, an analysis of its constituent elements and the known properties of related nitride ceramics can provide a preliminary assessment of its potential suitability and the significant challenges to its use in a nuclear environment.

The performance of any material within a fission reactor is primarily dictated by its interaction with neutrons, its stability under intense radiation, and its thermomechanical properties at high temperatures. For a material like zinc nitride, this evaluation must begin with the nuclear properties of zinc and nitrogen.

Neutronic Properties

The interaction of a material with neutrons is quantified by its neutron cross-section, measured in barns (b). This value represents the effective "target area" that a nucleus presents for a particular interaction with a neutron. In a reactor core, low neutron absorption is critical for structural materials to maintain neutron economy, while high absorption is desired for control rod and shielding materials.

Nitrogen's primary isotope, ¹⁴N, has a notable thermal neutron cross-section for the (n,p) reaction, where it absorbs a neutron and emits a proton, transmuting into Carbon-14. anu.edu.aued.ac.ukarxiv.org This reaction is significant; for thermal reactors, the presence of ¹⁴N is generally undesirable in fuels or core structures as it acts as a "neutron poison," consuming neutrons that could otherwise sustain the fission chain reaction. researchgate.net In fact, for advanced nitride fuels like uranium nitride (UN), there is considerable research into enriching the nitrogen to its heavier isotope, ¹⁵N, which has a much lower neutron absorption cross-section, to improve neutron economy.

Below is a data table summarizing the relevant thermal neutron cross-sections for the natural isotopes of nitrogen and zinc.

| Isotope | Natural Abundance (%) | Thermal Neutron (n,p) Cross Section (barns) | Thermal Neutron (n,γ) Capture Cross Section (barns) |

| Nitrogen-14 (¹⁴N) | 99.632 | ~1.81 - 1.93 | ~0.075 |

| Zinc-64 (⁶⁴Zn) | 49.17 | - | ~0.77 |

| Zinc-66 (⁶⁶Zn) | 27.73 | - | ~0.08 |

| Zinc-67 (⁶⁷Zn) | 4.04 | - | ~7.2 |

| Zinc-68 (⁶⁸Zn) | 18.45 | - | ~0.08 |

| Zinc-70 (⁷⁰Zn) | 0.61 | - | ~0.05 |

Note: Data compiled from various sources. Cross-sections can vary slightly depending on the evaluation library (e.g., JENDL, ENDF). The (n,p) reaction is the dominant absorption reaction for ¹⁴N at thermal energies. anu.edu.aujaea.go.jp

Given the significant neutron absorption by ¹⁴N, the use of natural zinc nitride as a major structural component in a thermal reactor core would likely be detrimental to the reactor's efficiency. Its application would be more conceivable in a fast neutron reactor, where absorption cross-sections are generally lower, or if isotopic enrichment with ¹⁵N were employed—an expensive and complex process.

Radiation Stability

Fission reactor components are subjected to an intense flux of high-energy neutrons and gamma rays, which can cause atomic displacements, leading to swelling, embrittlement, and creep. The ability of a material to withstand this damage is known as radiation tolerance.

Direct research on the radiation tolerance of zinc nitride in a reactor environment is not available. However, studies on other nitride ceramics provide some insights into how this class of materials behaves under irradiation. youtube.comnih.gov

Aluminum Nitride (AlN) and Silicon Nitride (Si₃N₄): These materials have been investigated for nuclear applications and demonstrate high resistance to radiation damage. nih.govnu.edu.kz They tend to maintain their structural integrity, although changes in mechanical strength and the formation of defects can occur at very high radiation doses. nih.gov

Boron Nitride (BN): This ceramic is well-known for its use in nuclear applications, often as a neutron absorber (when using the ¹⁰B isotope), but also for its excellent radiation stability and high-temperature properties. innovacera.comnih.gov

Zirconium Nitride (ZrN): Studies have shown that zirconium nitride exhibits good dimensional stability (low swelling) and an increase in mechanical properties at certain temperatures following ion irradiation. ceramics.org

This general resilience of the ceramic nitride bond to radiation suggests that zinc nitride could potentially exhibit favorable radiation tolerance. However, without specific experimental data, this remains speculative. The creation of defects, such as nitrogen or zinc vacancies and interstitials, would undoubtedly alter its thermal and electrical properties. Furthermore, the transmutation of ¹⁴N to ¹⁴C would introduce an impurity into the lattice and generate gas (protons, which would capture electrons to form hydrogen), potentially leading to internal pressure buildup and material degradation.

Thermomechanical Properties and Chemical Compatibility

Reactor components must withstand high temperatures and significant thermal stress. Zinc nitride decomposes at temperatures around 700°C. This relatively low decomposition temperature would severely restrict its use in most power reactor designs, where operating temperatures are often much higher.

Furthermore, zinc nitride reacts with water to form zinc oxide and ammonia. This chemical instability makes it entirely unsuitable for direct contact with the water coolants used in light-water reactors (LWRs), the most common type of fission reactor. While it might be considered for non-water-cooled reactors (e.g., gas-cooled or liquid metal-cooled), its thermal stability would remain a primary limiting factor.

Advanced Analytical Characterization Techniques for Zinc Nitride Zn3n2

Spectroscopic Methods for Compositional and Electronic State Analysis

Spectroscopic techniques are indispensable for determining the elemental composition, chemical bonding, and electronic states of zinc nitride. They provide foundational data on the purity, stoichiometry, and surface chemistry of the material.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For zinc nitride, XPS is critical for confirming the formation of Zn-N bonds and for detecting the presence of surface oxidation or contaminants. d-nb.info

When analyzing Zn3N2, high-resolution scans of the Zn 2p and N 1s core levels are typically performed. The binding energy of these core levels provides information about the chemical environment of the atoms. For instance, the N 1s peak associated with zinc nitride is distinct from that of nitrogen in other chemical states, such as adsorbed molecular nitrogen or nitrogen in oxynitrides. Similarly, the Zn 2p spectrum can help differentiate between zinc in Zn3N2 and zinc in surface oxide layers like zinc oxide (ZnO), which is a common surface contaminant. d-nb.infoarxiv.org The symmetrical shape of the Zn 2p peaks indicates that Zn2+ ions are in a tetrahedral environment, dominated by chemical Zn-O bonds in cases of oxidation. icm.edu.pl

| Core Level | Compound | Binding Energy (eV) | Reference |

|---|---|---|---|

| Zn 2p3/2 | ZnO | 1021.72 ± 0.05 | icm.edu.pl |

| Zn 2p1/2 | ZnO | 1044.79 ± 0.05 | icm.edu.pl |

| N 1s | Zn3N2 | ~396-397 | d-nb.info |

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for elemental analysis. wikipedia.org It is particularly powerful when combined with ion sputtering to perform depth profiling. psu.edu This process involves sequentially removing atomic layers of the material with an ion beam while acquiring AES spectra, providing a detailed elemental composition as a function of depth. wikipedia.org

For Zn3N2 films, AES depth profiling can reveal the uniformity of the film's composition, the presence of buried interfaces or layers, and the extent of surface oxidation into the bulk material. d-nb.info For example, studies have shown that the intensity of the N 1s peak decreases while the O 1s peak intensity increases deeper into the film, indicating the presence of oxygen, possibly occupying nitrogen vacancies. d-nb.info The kinetic energy of the Auger electrons, such as the Zn L3M45M45 transition, is characteristic of the element and its chemical environment. The Auger Parameter, calculated from the binding energy of a photoelectron peak and the kinetic energy of an Auger peak, is a powerful tool for determining chemical states, as it is less sensitive to surface charging effects. arxiv.org

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a chemical analysis technique often used in conjunction with scanning electron microscopy (SEM). youtube.com It identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when an electron beam interacts with the material. youtube.com EDX is less surface-sensitive than XPS or AES, providing an average composition over a larger interaction volume.

In the context of Zn3N2, EDX is routinely used to confirm the presence of zinc and nitrogen and to estimate the stoichiometry of the material. Quantitative analysis can determine the atomic ratio of Zn to N, which is crucial for verifying the formation of the desired Zn3N2 phase. aip.org By scanning the electron beam across the sample, EDX can also generate elemental maps, which visually represent the spatial distribution of zinc and nitrogen. This is particularly useful for assessing the homogeneity of thin films or the composition of nanostructures. youtube.com

| Sample Growth Condition (N2 Flow Rate) | Zn (at. %) | N (at. %) | Calculated Zn:N Ratio | Reference |

|---|---|---|---|---|

| Low N2 Flow | 65.7 | 34.3 | 1.92 | aip.org |

| High N2 Flow | 60.8 | 39.2 | 1.55 | aip.org |

Microscopy for Morphological and Microstructural Elucidation

Electron microscopy techniques are essential for visualizing the physical form and structure of zinc nitride from the micrometer to the angstrom scale. They provide direct images of the material's surface topography and internal crystalline arrangement.

Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the surface morphology of materials. wiley.com It uses a focused beam of electrons to scan the sample surface, generating images with high magnification and depth of field. For Zn3N2, SEM is used to examine features such as grain size, grain shape, surface roughness, and the presence of cracks or pores. researchgate.netresearchgate.net

SEM studies on Zn3N2 thin films have revealed diverse morphologies depending on the deposition conditions. For example, films grown by RF magnetron sputtering often exhibit a 3D grain-like morphology. d-nb.info The average grain size and root mean square roughness are key parameters extracted from SEM images that influence the material's electrical and optical properties. Cross-sectional SEM can also be employed to measure film thickness and observe the columnar growth structure or layered interfaces. acs.org

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal microstructure of materials at the nanoscale. acs.org In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information about the crystal structure, lattice defects, and particle size and shape. acs.orguni-muenchen.de

For Zn3N2, TEM is used to confirm the crystalline structure, often identified as a single-phase cubic structure. researchgate.net It can resolve individual nanoparticles, allowing for precise measurement of their dimensions. Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide crystallographic information from specific regions of the sample, confirming the phase and orientation of the Zn3N2 crystals. researchgate.net High-resolution TEM (HRTEM) can even visualize the atomic lattice, revealing details about crystal defects such as dislocations and stacking faults.

| Parameter | Technique | Typical Value Range | Reference |

|---|---|---|---|

| Average Grain Size | AFM/SEM | 13 - 16 nm | d-nb.info |

| Average Surface Roughness (RMS) | AFM | 4 - 5 nm | d-nb.info |

| Crystal Structure | TEM/XRD | Cubic anti-bixbyite | researchgate.netresearchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. chalcogen.roresearchgate.net By scanning a sharp tip over the material's surface, AFM can generate three-dimensional images and quantify key surface roughness parameters. For thin films of zinc nitride, surface morphology and roughness are critical parameters that influence device performance. lucideon.com

| Deposition Temperature (°C) | Root Mean Square (RMS) Roughness (nm) |

|---|---|

| Room Temperature | 0.542 |

| 150 | 21.466 |

| 200 | 1.718 |

This interactive table showcases representative AFM data for ZnO thin films, illustrating the type of surface roughness analysis applicable to Zn3N2. Data sourced from a study on ZnO films as electron transport layers. researchgate.net

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques are fundamental for elucidating the atomic arrangement within crystalline materials like zinc nitride.

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to identify the crystalline phases present in a material and to determine its degree of crystallinity. The technique involves directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline structure.

For zinc nitride, PXRD has been instrumental in confirming its cubic crystal structure, belonging to the space group Ia-3. intertek.com The positions and intensities of the diffraction peaks can be indexed to specific crystallographic planes, allowing for the determination of the lattice parameter.

| 2θ (degrees) | Miller Indices (hkl) | Lattice Spacing (d) (Å) |

|---|---|---|

| 36.60 | (400) | 2.453 |

This interactive table presents typical PXRD data for a Zn3N2 thin film, highlighting the prominent diffraction peak used for phase identification. The lattice parameter calculated from this data for the cubic structure is approximately 9.78 Å.